molecular formula C11H14N2O2 B1430085 methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448046-09-0

methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

カタログ番号: B1430085
CAS番号: 1448046-09-0
分子量: 206.24 g/mol
InChIキー: CTUFQYVTFAFYAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)13-5-4-8-2-3-10(12)6-9(8)7-13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFQYVTFAFYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Properties and Characterization of Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a vast range of biological activities.[1][2][3][4] This document details the structural properties, a representative synthetic route, and comprehensive characterization protocols for this compound. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel THIQ analogues. The methodologies described herein, from spectroscopic analysis to chromatographic verification, constitute a self-validating system for ensuring the identity, purity, and structural integrity of this versatile chemical entity.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in the development of therapeutic agents.[2] Its rigid, bicyclic structure is present in a wide array of isoquinoline alkaloids and has been successfully incorporated into synthetic drugs targeting a multitude of biological systems.[3] THIQ-based compounds have demonstrated efficacy as anticancer, neuroprotective, and antiviral agents, underscoring the scaffold's versatility.[3][4][5][6]

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No: 1448046-09-0) is a particularly valuable derivative.[7] It possesses two critical features for drug discovery:

  • A Primary Aromatic Amine (C7-NH₂): This functional group serves as a versatile chemical handle for subsequent derivatization. It allows for the introduction of diverse substituents through reactions like acylation, sulfonylation, and reductive amination, enabling the systematic exploration of structure-activity relationships (SAR).[8]

  • An N-Carbamate Group (N2-CO₂Me): The methyl carboxylate group at the secondary amine position modulates the electronic properties and basicity of the nitrogen atom. This influences the molecule's pharmacokinetic profile, including its solubility and membrane permeability, while also serving as a protecting group that can be removed if necessary.[9]

This guide will elucidate the essential properties and analytical methodologies required to confidently synthesize and characterize this important molecular building block.

Synthesis and Purification

A robust and common strategy for the synthesis of 7-amino-THIQ derivatives involves a multi-step process starting from the core THIQ structure. The pathway hinges on a regioselective nitration followed by a reduction. This approach provides excellent control over the final product's constitution.

Representative Synthetic Pathway

The synthesis can be logically divided into three primary stages: formation of the THIQ core, regioselective introduction of the amino functionality via a nitro intermediate, and N-functionalization. Classic methods like the Pictet-Spengler condensation are often employed for creating the core itself.[2][10] For this guide, we focus on the critical steps of introducing the 7-amino group and the N-carboxylate.

G cluster_0 Synthesis Workflow A 1,2,3,4-Tetrahydroisoquinoline B Nitration (H₂SO₄/HNO₃, 0-5 °C) A->B Step 1: Nitration C 7-Nitro-1,2,3,4-tetrahydroisoquinoline B->C Step 1: Nitration D Reduction (H₂, Pd/C or Zn/NH₄Cl) C->D Step 2: Reduction E 7-Amino-1,2,3,4-tetrahydroisoquinoline D->E Step 2: Reduction F Carbamoylation (Methyl Chloroformate, Base) E->F Step 3: N-Carboxylation G Methyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate F->G Step 3: N-Carboxylation

Caption: A representative three-step workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroisoquinoline

  • Rationale: This step introduces the nitro group, which will be later reduced to the desired amine. Performing the reaction at low temperature (0–5°C) is crucial for controlling the reaction's exothermicity and maximizing the regioselectivity, favoring substitution at the C7 position over other positions on the aromatic ring.[11]

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool the flask to 0°C using an ice-salt bath.

    • Slowly add 1,2,3,4-tetrahydroisoquinoline (1.0 eq) to the cooled acid, ensuring the temperature does not exceed 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cooled concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the tetrahydroisoquinoline solution, maintaining the internal temperature between 0 and 5°C.

    • Stir the reaction mixture at this temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous sodium hydroxide solution to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to primary amines.[11] This method avoids the use of harsh metal-acid reductants and often results in high yields with simple workup procedures. An alternative for smaller batches involves using zinc dust and ammonium chloride.[8]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (approx. 5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (typically 50-60 psi) using a Parr shaker or a balloon.[11]

    • Shake or stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroisoquinoline.

Step 3: N-Carboxylation

  • Rationale: This step introduces the methyl carboxylate group onto the secondary amine. Methyl chloroformate is a common and effective reagent for this transformation. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add methyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel to afford the pure methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Structural Elucidation and Physicochemical Properties

The structural integrity of the synthesized compound is confirmed through a combination of spectroscopic methods and is supported by its physicochemical properties.

Chemical Structure

G cluster_0 Chemical Structure of the Title Compound compound

Caption: Structure of Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the title compound, which are essential for its handling, formulation, and application in further synthetic or biological studies.

PropertyValueReference
CAS Number 1448046-09-0[7]
Molecular Formula C₁₁H₁₄N₂O₂[7]
Molecular Weight 206.24 g/mol [7]
Monoisotopic Mass 206.105528 g/mol [7]
Topological Polar Surface Area 55.6 Ų[7]
Hydrogen Bond Acceptor Count 3[7]
Hydrogen Bond Donor Count 1 (from NH₂)[7]
Rotatable Bond Count 1[12]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is mandatory for the unambiguous characterization of the final compound. Each technique provides a unique piece of structural information, and together they form a robust validation system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton. Aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The aliphatic protons of the THIQ ring will appear as multiplets in the upfield region (2.5-4.5 ppm). The amine (NH₂) protons will appear as a broad singlet, and the sharp singlet of the methyl ester group will be highly characteristic (around 3.7 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the ester will be significantly downfield (>150 ppm). Aromatic carbons will resonate in the 110-150 ppm range, while the aliphatic carbons of the THIQ ring and the methyl group will be found in the upfield region (20-60 ppm).[13]

Table of Expected NMR Data:

Group¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)
Aromatic CH (3H)6.5 - 7.2 (m)115 - 130
Aliphatic CH₂ (C1, C3, C4)2.7 - 4.6 (m, 6H)25 - 50
Amine NH₂3.5 - 5.0 (br s, 2H)-
Methyl O-CH₃~3.7 (s, 3H)~52
Aromatic C-NH₂, C-C-130 - 150
Carbonyl C=O-~155
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Rationale: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous confirmation of the molecular formula by comparing the measured mass to the calculated exact mass.

  • Expected Result: For C₁₁H₁₄N₂O₂, the calculated monoisotopic mass is 206.1055 g/mol .[7] The HRMS experiment should yield a measured mass for the [M+H]⁺ ion of approximately 207.1133, within a very low error margin (e.g., < 5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Rationale: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for the quick verification that the key chemical transformations (e.g., reduction of NO₂ to NH₂, addition of C=O) have occurred.

  • Expected Characteristic Peaks:

    • ~3450-3300 cm⁻¹: N-H stretching vibrations (two bands for the primary amine, NH₂).

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1700 cm⁻¹: C=O stretching of the carbamate group.[14]

    • ~1620 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1250 cm⁻¹: C-N stretching.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

  • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. By using a standardized method, one can obtain a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. A purity level of >95% is typically required for compounds intended for biological screening.[8]

  • Protocol: Purity Analysis

    • System: An HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

    • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

    • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of ACN/Water.

G cluster_0 HPLC Purity Analysis Workflow A Prepare Sample (~1 mg/mL in ACN/H₂O) B Inject onto C18 Column A->B C Run Gradient Elution (5-95% ACN w/TFA) B->C D Detect by UV (254 nm) C->D E Integrate Peaks D->E F Calculate % Purity (Area_main / Area_total) E->F

Caption: Standard workflow for determining compound purity via reverse-phase HPLC.

Applications in Drug Discovery

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is not an end-product but a strategic starting point. Its value lies in its potential for elaboration into vast chemical libraries. The 7-amino group can be functionalized to interact with specific pockets in biological targets such as G protein-coupled receptors (GPCRs), kinases, and other enzymes.[5][6] The THIQ core provides a rigid and well-defined three-dimensional geometry, which is often beneficial for achieving high-affinity binding to protein targets. By systematically modifying the 7-position, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties, accelerating the journey from a simple building block to a potential clinical candidate.

Conclusion

This guide has detailed the structural properties, synthesis, and comprehensive characterization of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. The successful synthesis and purification of this compound are reliant on controlled reaction conditions, particularly for the regioselective nitration step. Its structural identity and purity must be rigorously confirmed through a combination of NMR, MS, IR, and HPLC. By adhering to the protocols and understanding the rationale outlined herein, researchers can confidently produce and validate this key intermediate, enabling its effective use in the design and discovery of novel therapeutics.

References

  • EvitaChem. tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • Taylor & Francis. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1.
  • Guidechem. 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methyl ester.
  • ACS Publications. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists.
  • Guidechem. 7-[[cyclobutyl(oxo)methyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methyl ester.
  • Benchchem. Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.
  • Chem-Impex. 7-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester.
  • PubMed. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins.
  • NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • ChemScene. 1-(6-Amino-7-(methylamino)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one.
  • PMC. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.
  • Arkivoc. Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines.
  • PMC. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.

Sources

Molecular weight and physical properties of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract: This technical guide provides a comprehensive overview of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its fundamental molecular and physical properties, offers insights into its synthesis and analytical characterization, and discusses its applications as a versatile synthetic intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this valuable molecular scaffold.

Core Compound Identification and Overview

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a core structural motif found in numerous natural alkaloids and pharmacologically active molecules. The presence of a primary amino group on the aromatic ring and a methyl carbamate on the nitrogen of the heterocyclic ring makes it a highly functionalized and versatile building block. The amino group serves as a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design, while the carbamate group provides a degree of stability and influences the compound's lipophilicity.

The strategic placement of the amino group at the C-7 position is crucial for its utility in creating derivatives that can interact with specific biological targets. Tetrahydroisoquinoline-based compounds have demonstrated a wide range of biological activities, making this scaffold a privileged structure in the pursuit of novel therapeutics.

Below is a summary of the key identifiers for this compound.

IdentifierDataSource
IUPAC Name methyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[1]
CAS Number 1448046-09-0[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Canonical SMILES COC(=O)N1CCC2=C(C1)C=C(C=C2)N[1]

Physicochemical Properties and Their Significance

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For professionals in drug development, understanding these parameters is essential for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing effective synthesis and purification protocols.

PropertyValueSignificance in Drug Development
Monoisotopic Mass 206.105527694 g/mol Essential for high-resolution mass spectrometry analysis to confirm identity and purity.[1]
Topological Polar Surface Area (TPSA) 55.6 ŲA key predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A value in this range is often favorable.[1]
Hydrogen Bond Donor Count 1Influences binding affinity to target proteins and solubility in protic solvents.[1]
Hydrogen Bond Acceptor Count 3Affects solubility and the ability to form interactions with biological macromolecules.[1]
Rotatable Bond Count 1Relates to the conformational flexibility of the molecule, which can impact receptor binding.[1]
XLogP3-AA 1.4An estimate of lipophilicity (oil/water partition coefficient). This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.
Complexity 245A measure of the intricacy of the molecular structure.[1]

The physicochemical profile of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate suggests it is a promising starting point for library synthesis. Its moderate lipophilicity and TPSA are within the ranges typically associated with orally bioavailable drugs.

Synthesis, Characterization, and Experimental Protocols

The synthesis of substituted tetrahydroisoquinolines is a well-established area of organic chemistry. The preparation of the title compound typically involves a multi-step sequence starting from a less functionalized precursor.

General Synthetic Pathway

A common and logical approach to synthesizing 7-amino substituted tetrahydroisoquinolines involves a regioselective nitration of the aromatic ring, followed by the reduction of the nitro group to the desired primary amine. This two-step process is reliable and scalable. The choice of the N-protecting group (in this case, a methyl carbamate) is critical for directing the regioselectivity of the nitration and for overall stability during the reaction sequence.

Synthesis_Workflow Start Methyl 3,4-dihydroisoquinoline- 2(1H)-carboxylate Nitration Step 1: Regioselective Nitration Start->Nitration HNO₃ / H₂SO₄ 0-5 °C Intermediate Methyl 7-nitro-3,4-dihydroisoquinoline- 2(1H)-carboxylate Nitration->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction H₂ / Pd/C or SnCl₂ Product Methyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate Reduction->Product

Caption: General synthetic workflow for the target compound.

Protocol 1: Synthesis via Nitration and Reduction

This protocol describes a representative experimental procedure. Note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Nitration of Methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

  • To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, add methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate portion-wise, ensuring the temperature does not exceed 5°C.

  • Once the addition is complete, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 5°C.

  • Stir the reaction at 0-5°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium hydroxide solution to pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, which can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-intermediate in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (50-60 psi) in a hydrogenation apparatus.

  • Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue is the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford pure methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) HPLC HPLC Product Purified Product Product->NMR Product->IR Product->MS Product->HPLC

Caption: Standard analytical workflow for compound validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the aliphatic protons of the tetrahydroisoquinoline core (δ 2.5-4.5 ppm), the methyl ester protons (a singlet around δ 3.7 ppm), and a broad singlet for the amino (-NH₂) protons.[2][3]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the ester group (typically δ 150-170 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational stretches would include N-H stretches for the primary amine (around 3300-3500 cm⁻¹) and the C=O stretch of the ester group (around 1700-1720 cm⁻¹).[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the expected [M+H]⁺ ion at m/z 207.11.

Applications in Medicinal Chemistry and Drug Discovery

The true value of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules. The primary amino group is a synthetic handle that allows for a wide array of chemical transformations.

Key Synthetic Transformations and Applications:

  • Amide Coupling: The amino group can be readily acylated with various carboxylic acids or acid chlorides to form a diverse library of amide derivatives. This is a cornerstone of medicinal chemistry for exploring SAR.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug molecules.

  • Reductive Amination: The amine can react with aldehydes or ketones under reductive conditions to form secondary or tertiary amines, enabling the introduction of different alkyl or aryl groups.

  • Buchwald-Hartwig or Ullmann Coupling: These palladium- or copper-catalyzed cross-coupling reactions allow for the formation of C-N bonds, linking the amino group to various aryl or heteroaryl systems.

The tetrahydroisoquinoline scaffold itself is associated with a range of pharmacological activities, and derivatives are investigated as potential agents for neurological disorders, cancer, and as enzyme inhibitors.[5][6][7] By modifying the 7-amino position, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.

Applications cluster_reactions Chemical Modifications cluster_targets Therapeutic Areas Core Methyl 7-amino-THIQ-2-carboxylate Amide Amide Coupling Core->Amide yields Sulfonamide Sulfonylation Core->Sulfonamide yields Alkylation Reductive Amination Core->Alkylation yields Coupling C-N Cross-Coupling Core->Coupling yields Neuro Neurological Disorders Amide->Neuro leads to candidates for Onco Oncology Amide->Onco leads to candidates for Enzyme Enzyme Inhibition Amide->Enzyme leads to candidates for Sulfonamide->Neuro leads to candidates for Sulfonamide->Onco leads to candidates for Sulfonamide->Enzyme leads to candidates for Alkylation->Neuro leads to candidates for Alkylation->Onco leads to candidates for Alkylation->Enzyme leads to candidates for Coupling->Neuro leads to candidates for Coupling->Onco leads to candidates for Coupling->Enzyme leads to candidates for

Sources

An In-depth Technical Guide to the Potential In Vivo Biological Activity of Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the potential in vivo biological activities of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. It is critical to establish from the outset that, as of the time of this writing, there is a notable absence of published literature specifically detailing the biological profile of this exact molecule.

Therefore, this document adopts a scientifically grounded, predictive approach. We will extrapolate the potential activities of our target compound by conducting a thorough analysis of structurally related 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be the backbone of numerous biologically active compounds.[1][2] By examining the established pharmacology of its close analogs, we can construct a robust hypothesis-driven framework to guide future in vivo investigations of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

This guide is structured to provide not just a summary of potential effects, but also the strategic rationale behind suggested experimental pathways, grounded in the established evidence from related compounds.

The 3,4-Dihydroisoquinoline Core: A Foundation for Diverse Pharmacology

The 3,4-dihydroisoquinoline and its reduced form, 1,2,3,4-tetrahydroisoquinoline (THIQ), are core structures in a vast array of natural products and synthetic molecules with significant pharmacological activities.[1][2] These scaffolds have been successfully leveraged to develop agents targeting a wide spectrum of diseases, including cancer, neurological disorders, and inflammatory conditions.[3][4][5][6]

The biological versatility of this core structure suggests that methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a promising candidate for exhibiting a range of biological effects. The presence of the 7-amino group, in particular, offers a key point for potential interactions with biological targets and for further chemical modification to optimize activity.

Potential Therapeutic Avenues: An Evidence-Based Extrapolation

Based on the documented activities of structurally similar compounds, we can hypothesize several key areas of biological activity for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Anticancer Potential

A significant body of research points to the anticancer properties of the dihydroisoquinoline and tetrahydroisoquinoline scaffolds.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[4]

  • Topoisomerase Inhibition: Some analogs can stabilize the enzyme-DNA complex of topoisomerase I, leading to DNA damage and cell death.[2][4]

  • Enzyme Inhibition: Dihydroisoquinoline derivatives have been investigated as inhibitors of enzymes crucial for cancer cell survival, such as leucine aminopeptidase.[3]

A notable study on a 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one derivative, which shares a bicyclic nitrogen-containing core, demonstrated potent in vivo antitumor activity at low doses (1.0 mg/kg) in a mouse xenograft model.[7] This highlights the potential for potent anticancer effects within this structural class.

Neuropharmacological Activities

The isoquinoline core is a well-established pharmacophore for targeting the central nervous system.

  • Anticonvulsant Effects: Novel 3,4-dihydroisoquinoline derivatives have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[8] Some of these compounds have shown significant efficacy, suggesting a potential role in the management of epilepsy.[8]

  • Dopamine Receptor Modulation: The tetrahydroisoquinoline scaffold is a key component of ligands targeting dopamine receptors, particularly the D3 subtype, which is implicated in addiction and other neuropsychiatric disorders.[9]

  • Enzyme Inhibition in Neurodegeneration: Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[10][11]

Anti-inflammatory Properties

Recent research has uncovered the potential of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway.[6] Overactivation of the STING pathway is linked to autoimmune and autoinflammatory diseases.[6] A lead compound from this class demonstrated robust in vivo anti-inflammatory efficacy in a STING agonist-stimulated systemic inflammation model and a cisplatin-induced acute kidney injury model in mice.[6] This suggests that methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate could possess significant anti-inflammatory and immunomodulatory properties.

Cardiovascular Effects

Screening studies of some 3,4-dihydropapaverine derivatives, which share the dihydroisoquinoline core, have revealed effects on the cardiovascular system.[12] These compounds were found to reduce blood pressure in anesthetized cats.[12] This suggests a potential for our target compound to exhibit hypotensive or other cardiovascular activities.

A Roadmap for In Vivo Investigation: Experimental Protocols and Workflows

To empirically determine the biological activity of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a systematic in vivo screening approach is recommended. The following provides a high-level overview of potential experimental workflows.

General In Vivo Screening Workflow

G cluster_0 Pre-clinical Evaluation A Compound Synthesis & Characterization B In Vitro Activity & Toxicity Screening A->B C Pharmacokinetic (PK) Studies (ADME) B->C D Acute Toxicity Studies (e.g., LD50) C->D E In Vivo Efficacy Model Selection D->E F Dose-Response Studies E->F G Chronic Toxicity Studies F->G H Data Analysis & Interpretation F->H G->H

Caption: A generalized workflow for the in vivo evaluation of a novel chemical entity.

Step-by-Step Protocol for an In Vivo Anticancer Efficacy Study (Xenograft Model)
  • Cell Line Selection: Choose a human cancer cell line (e.g., NCI-H460 for lung cancer, MCF-7 for breast cancer) based on in vitro sensitivity data.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, positive control like paclitaxel, and different dose levels of the test compound).

  • Compound Administration: Administer methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate via a suitable route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules.

  • Data Collection:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight as an indicator of toxicity.

    • Observe for any clinical signs of adverse effects.

  • Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Potential Signaling Pathway for Anti-inflammatory Activity (STING Pathway)

G cluster_0 Cytosol dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFNs) IRF3->IFNs induces transcription Inhibitor Methyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate Inhibitor->STING potential inhibition

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 7-Amino-Tetrahydroisoquinoline Scaffolds in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of conformationally constrained amino acid surrogates into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance metabolic stability, receptor affinity, and bioavailability.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, a rigid bicyclic structure, serves as an excellent scaffold for this purpose.[2][3] This document provides a detailed technical guide on the use of THIQ-based building blocks, specifically focusing on the strategic incorporation of a representative scaffold, 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives, into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While direct literature on "Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate" as a standard SPPS monomer is not prevalent, this guide extrapolates from established principles for similar constrained and bicyclic amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), to provide robust protocols and expert insights.[2][4]

Introduction: The Rationale for Constrained Scaffolds

Peptides often suffer from limitations as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation. Introducing rigid structural motifs, such as the tetrahydroisoquinoline scaffold, can lock the peptide backbone into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to significantly enhanced affinity and selectivity.

The 7-amino-tetrahydroisoquinoline scaffold offers a unique advantage: it presents a primary amine on the aromatic portion of the molecule, allowing it to function as a novel side-chain element or as a non-canonical backbone extension, depending on the position of the carboxylic acid used for peptide bond formation. This guide will operate under the assumption of a synthetically prepared building block suitable for Fmoc-SPPS, such as N-Fmoc-7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , a plausible derivative that provides the necessary functional handles for synthesis.

Key Advantages of the THIQ Scaffold:
  • Conformational Rigidity: Mimics beta-turns or serves as a rigid analogue of Phenylalanine or Tyrosine.[2]

  • Proteolytic Resistance: The non-natural structure is resistant to cleavage by common proteases.

  • Scaffold for Diversity: The core structure can be further functionalized to explore a wide chemical space.

The Building Block: Preparing for SPPS

For successful incorporation via Fmoc-SPPS, the THIQ monomer must possess three key features:

  • A free carboxylic acid for coupling to the N-terminus of the growing peptide chain.

  • A temporary Fmoc protecting group on the amine that will form the next peptide bond.

  • Permanent protecting groups on any other reactive functionalities (e.g., the secondary amine within the THIQ ring, if not part of the backbone).

The diagram below illustrates the conceptual workflow for preparing and incorporating a generic THIQ building block into a peptide sequence via SPPS.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle Start THIQ Core Scaffold (e.g., 7-amino-THIQ-3-COOH) Protect Orthogonal Protection - Fmoc on primary amine - Side-chain protection (e.g., Boc) Start->Protect Synthesize Final_BB SPPS-Ready Building Block (Fmoc-AA-OH) Protect->Final_BB Coupling Coupling (Building Block + Reagent) Final_BB->Coupling Introduce into SPPS Resin Resin-Bound Peptide (Free N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotection->Coupling Activate & Add Fmoc-THIQ-COOH Wash Washing Steps (DMF) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Complete FinalPeptide Final Peptide with THIQ Scaffold Cleavage->FinalPeptide Purify Strategy_Decision Start Peptide Sequence Analysis IsHindered Contains THIQ or other hindered AA? Start->IsHindered IsLong Is peptide long (>20 AA) or aggregation-prone? IsHindered->IsLong Yes IsHindered->IsLong No OptimizedProtocol Optimized Protocol: - Use HATU/PyAOP - Extend coupling to 4h - Consider double coupling IsLong->OptimizedProtocol No, but hindered AdvancedProtocol Advanced Protocol: - Optimized coupling - Incorporate Pseudoprolines - Consider high temp or  chaotropic salts IsLong->AdvancedProtocol Yes StandardProtocol Use Standard Protocol: HATU Coupling, 2h Node_Standard Standard Conditions Node_Optimized Optimized for Hindrance Node_Advanced Advanced for Aggregation

Caption: Decision tree for selecting an appropriate SPPS strategy.

Conclusion

The incorporation of 7-amino-tetrahydroisoquinoline scaffolds and their derivatives into peptides is a powerful technique for creating novel, structurally defined peptidomimetics. While these non-canonical building blocks present synthetic challenges, particularly due to steric hindrance, these can be overcome through the rational selection of potent coupling reagents, optimization of reaction conditions, and the application of advanced SPPS strategies. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize these complex and promising molecules, paving the way for the development of next-generation peptide therapeutics.

References

  • Vertex AI Search, based on "Peptide coupling using recyclable bicyclic benziodazolone - The Royal Society of Chemistry".
  • Vertex AI Search, based on "Current development of bicyclic peptides".
  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein and Peptide Science, 11(8), 752–758. Available at: [Link]

  • Ahamad, S., & Brik, A. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Available at: [Link]

  • Gormidolov, G., & Hackenberger, C. P. R. (2021). Biocompatible and selective generation of bicyclic peptides. ChemRxiv. Available at: [Link]

  • Chandole, P., et al. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Maji, B., et al. (2021). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

  • Ali, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Tripeptide Mimetics Based on Dihydroquinolinone and Benzoxazinone Scaffolds. Available at: [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

Sources

NMR spectroscopy protocols for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter tetrahydroisoquinoline (THIQ) scaffolds in preclinical drug discovery. Derivatives like methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate present unique analytical challenges. This compound is a highly functionalized THIQ featuring an electron-donating 7-amino group and a methyl carbamate at the N-2 position, making it a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1].

The primary spectroscopic hurdle with this molecule is carbamate rotamerism . The partial double-bond character of the N–COOMe bond restricts rotation at room temperature, leading to severe resonance broadening or the appearance of duplicate signal sets (rotamers) for the adjacent H-1 and H-3 protons[2]. To achieve unambiguous structural elucidation, we must employ a self-validating Variable Temperature (VT) NMR and 2D NMR workflow.

Below is the comprehensive, field-proven protocol for the structural characterization of this molecule.

Mechanistic Rationale & Analytical Strategy

Before placing the sample in the spectrometer, it is critical to understand the causality behind our experimental choices:

  • Solvent Selection: While CDCl₃ is standard, DMSO-d₆ is mandated here. DMSO-d₆ not only resolves the exchangeable 7-NH₂ protons (shifting them downfield away from the aliphatic region) but also possesses a high boiling point (189 °C), allowing us to safely heat the sample to 353 K (80 °C) to overcome the carbamate rotational barrier.

  • Electronic Effects: The 7-NH₂ group is strongly electron-donating via resonance. This will significantly shield the ortho positions (C-6/H-6 and C-8/H-8), pushing their chemical shifts unusually upfield for aromatic nuclei[3].

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D 1H & 13C NMR at 298 K A->B C Peak Broadening Observed? B->C D VT-NMR (353 K) to Coalescence C->D Yes (Rotamers) E 2D NMR Suite (COSY, HSQC, HMBC) C->E No D->E F Connectivity Map E->F G Final Assignment F->G

Workflow for resolving rotameric broadening in THIQ NMR analysis.

Step-by-Step Acquisition Protocol

This protocol is designed as a self-validating system . Each step contains an internal check to ensure data integrity before proceeding.

Step 1: Sample Preparation
  • Weigh 15–20 mg of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

  • Dissolve completely in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent shimming artifacts.

Step 2: Initial 1D Screening (298 K)
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe; lock onto the DMSO-d₆ deuterium signal.

  • Acquire a standard ¹H NMR spectrum (ns = 16, d1 = 2s).

  • Self-Validation Checkpoint: Inspect the aliphatic signals around δ 3.5–4.5 (H-1 and H-3). If these peaks appear as broad humps or split into two unequal populations (e.g., a 3:1 ratio of major/minor rotamers), do not proceed to 2D NMR. You must initiate the VT-NMR protocol[2].

Step 3: Variable Temperature (VT) NMR Protocol
  • Gradually increase the probe temperature to 353 K (80 °C) at a rate of 5 K/min to prevent tube cracking.

  • Allow the sample to equilibrate thermally for 10 minutes. Re-shim the magnet, as heating alters the solvent's viscosity and magnetic susceptibility.

  • Acquire a ¹H NMR spectrum.

  • Self-Validation Checkpoint: Monitor the H-1 resonance. If thermal coalescence is achieved, the previously broad signals will sharpen into a clean, symmetric singlet (for H-1) and triplet (for H-3). If broadening persists, increment the temperature to 363 K. Caution: Monitor the baseline for new, uncoupled peaks indicating thermal degradation.

Step 4: 2D NMR Suite Acquisition (at 353 K)

Once coalescence is confirmed, maintain the temperature at 353 K and acquire the following:

  • gCOSY: To map the continuous aliphatic spin system (H-3 to H-4) and the aromatic ortho/meta couplings (H-5 to H-6).

  • multiplicity-edited HSQC: To differentiate CH/CH₃ (positive phase) from CH₂ (negative phase)[3].

  • gHMBC: Optimized for long-range couplings (ⁿJ_CH = 8 Hz). This is critical for assigning the quaternary carbons (C-4a, C-8a, C-7, and the carbamate C=O).

Data Presentation & Expected Resonance Assignments

The table below synthesizes the quantitative data you should expect at 353 K. Note the pronounced shielding effect of the 7-NH₂ group on the C-6 and C-8 positions.

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
1 4.35s (2H)45.0C-3, C-8a, C-8, C=O (carbamate)
3 3.55t (J = 5.8) (2H)41.0C-1, C-4, C-4a, C=O
4 2.65t (J = 5.8) (2H)28.0C-3, C-4a, C-5, C-8a
4a -Quaternary123.0-
5 6.85d (J = 8.2) (1H)129.0C-4, C-7, C-8a
6 6.45dd (J = 8.2, 2.2) (1H)112.0C-4a, C-8
7 -Quaternary146.0-
7-NH₂ 4.80br s (2H)-C-6, C-7, C-8
8 6.35d (J = 2.2) (1H)114.0C-1, C-4a, C-6, C-7
8a -Quaternary133.0-
N-COOCH₃ 3.65s (3H)52.5C=O
C=O -Quaternary156.0-

Note: Chemical shifts are approximate and will vary slightly based on exact concentration and temperature calibration.

Mechanistic Insights: Validating the Connectivity

To ensure the structural assignment is foolproof, we rely heavily on the HMBC data to bridge the isolated spin systems. The H-8 proton is highly diagnostic. Because it is isolated between the C-7 amino group and the C-8a ring fusion, it appears as a fine doublet (meta coupling, J ~ 2.2 Hz)[3].

Self-Validation Checkpoint: Use the HSQC to validate the HMBC. Any direct ¹J C-H correlation observed in the HSQC (e.g., H-8 to C-8 at 114.0 ppm) must be excluded from the HMBC analysis to prevent the misassignment of adjacent quaternary carbons.

HMBC_Map H1 H-1 (δ 4.35) C2 C=O (δ 156.0) H1->C2 3J C8a C-8a (δ 133.0) H1->C8a 2J/3J H8 H-8 (δ 6.35) C7 C-7 (δ 146.0) H8->C7 2J H8->C8a 2J NH2 7-NH2 NH2->C7 1J

Key HMBC and connectivity correlations for the THIQ scaffold.

By mapping the ³J correlation from H-1 to the carbamate carbonyl (C=O), we confirm the integrity of the N-2 substitution. Simultaneously, the ²J/³J correlations from H-8 to C-8a and C-7 anchor the aromatic substitution pattern, proving that the amino group is definitively at position 7.

References

  • Pyrimidopyrimidinones useful as wee-1 kinase inhibitors. World Intellectual Property Organization (WO2015092431A1). Available at: 1

  • Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society (2014). Available at:2

  • Stereoselective synthesis and structural analysis of polycyclic lactams derived from tetrahydroisoquinoline 1,2. Arkivoc (2012). Available at: 3

Sources

Troubleshooting & Optimization

How to improve yield when synthesizing methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate .

The standard synthesis of this critical tetrahydroisoquinoline (THIQ) building block involves three core phases: N-carbamylation, electrophilic aromatic nitration, and nitro-reduction. Yield attrition typically occurs due to poor regiocontrol during nitration or catalyst poisoning during reduction. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to maximize your experimental yield.

Synthetic Workflow Overview

SynthesisWorkflow A 1,2,3,4-Tetrahydroisoquinoline (Starting Material) B Methyl Chloroformate Et3N, DCM, 0°C A->B C Methyl 3,4-dihydroisoquinoline -2(1H)-carboxylate B->C D KNO3, conc. H2SO4 < 5°C, Regioselective Nitration C->D E Methyl 7-nitro-3,4-dihydroisoquinoline -2(1H)-carboxylate D->E F Pd/C, H2 (or N2H4/FeCl3) MeOH, Reduction E->F G Methyl 7-amino-3,4-dihydroisoquinoline -2(1H)-carboxylate (Target Product) F->G

Figure 1: Three-step synthetic workflow for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Troubleshooting FAQs

Q1: During the nitration of methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, I obtain a difficult-to-separate mixture of 5-nitro and 7-nitro isomers. How can I maximize the 7-nitro regioselectivity? A: The regioselectivity of electrophilic aromatic substitution (EAS) on the THIQ core is governed by a delicate balance of electronic directing effects and sterics. If you were to nitrate the unprotected free amine in strong acid, it would protonate into a highly deactivating ammonium cation, directing substitution to the meta positions (6 and 8).

By protecting the nitrogen as a methyl carbamate, the lone pair is delocalized into the carbonyl, preventing protonation. The aromatic ring is instead activated by the C1 and C4 alkyl groups. The C4 methylene acts as an ortho/para director. Position 7 is para to C4, while position 5 is ortho. To favor the 7-position, you must exploit steric hindrance. The 5-position suffers from peri-steric interactions with the C4 protons. Using fuming nitric acid generates the nitronium ion ( NO2+​ ) too rapidly, leading to poor kinetic discrimination and dinitration[1]. Solution: Use Potassium Nitrate ( KNO3​ ) in concentrated H2​SO4​ and strictly maintain the temperature below 5 °C. The slow, controlled generation of NO2+​ in this system heavily favors the sterically accessible 7-position, minimizing 5-nitro and dinitro byproducts[2].

Q2: My reduction of the 7-nitro intermediate to the 7-amino product frequently stalls, or I observe incomplete conversion. What is the most reliable reduction method? A: Stalled reductions using standard Palladium on Carbon (Pd/C) and H2​ gas are typically caused by trace sulfur/halogen impurities from prior steps poisoning the catalyst, or poor hydrogen mass transfer leading to the accumulation of stable hydroxylamine intermediates. Solution: While standard catalytic hydrogenation (Pd/C, H2​ , MeOH) works for highly purified batches[3], a more robust alternative is transfer hydrogenation using hydrazine hydrate. Refluxing the 7-nitro compound with hydrazine hydrate, activated carbon, and a catalytic amount of ferric chloride ( FeCl3​⋅6H2​O ) provides excellent, reproducible yields (>85%)[1]. The activated carbon acts as a high-surface-area support for the in-situ generated iron catalyst, driving the reaction to completion without risking hydrogenolysis of the carbamate.

Q3: I lose a significant amount of the final 7-amino product during silica gel chromatography. Are there better isolation techniques? A: The resulting 7-amino-THIQ derivative is an electron-rich aniline. Anilines are highly prone to oxidation (forming quinone-imines) when exposed to active, slightly acidic surfaces like silica gel for prolonged periods. Solution: Bypass silica gel chromatography entirely. Isolate the product via crystallization. After filtering off your reduction catalyst, concentrate the organic filtrate in vacuo and recrystallize the crude residue from cold ethyl acetate (EtOAc) or a methanol/diethyl ether mixture to precipitate the pure product[4].

Quantitative Data: Nitration Condition Comparison

Summarizing the impact of different nitrating systems on the N-protected THIQ core highlights why temperature and reagent selection are critical for yield optimization.

Reagent SystemTemperatureMajor Isomer7-Nitro : 5-Nitro RatioTypical YieldMechanistic Notes
HNO3​ / H2​SO4​ 20 °C7-Nitro~ 2:140-50%Exothermic; high risk of non-selective dinitration[1].
KNO3​ / H2​SO4​ < 5 °C7-Nitro> 5:175-85%Optimal kinetic control; sterics heavily favor 7-position[2].
NO2​BF4​ / MeCN -25 °C7-Nitro> 8:160-70%Excellent regiocontrol but requires strict anhydrous conditions[5].
Validated Step-by-Step Methodology

Phase 1: N-Carbamylation (Protection)

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g). Cool the reaction vessel to 0 °C under an inert atmosphere.

  • Add methyl chloroformate (1.1 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Stir at room temperature for 2 hours. Monitor by TLC or LC-MS.

  • Quench with distilled water, extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.

Phase 2: Regioselective Nitration

  • Dissolve the protected THIQ (1.0 eq) in concentrated H2​SO4​ (approx. 5 mL per gram of substrate). Cool the flask to 0 °C using an ice-salt bath.

  • Add KNO3​ (1.2 eq) portion-wise over 45 minutes. Critical Step: Strictly maintain the internal temperature below 5 °C to prevent the formation of dinitro impurities[2].

  • Stir the mixture for an additional 2 hours at 0–5 °C.

  • Carefully pour the highly acidic mixture over crushed ice and neutralize with cold aqueous ammonium hydroxide.

  • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Recrystallize the crude product from ethanol to isolate pure methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Phase 3: Reduction to 7-Amino (Iron/Hydrazine Transfer Method)

  • In a round-bottom flask, combine the 7-nitro intermediate (1.0 eq), activated carbon (0.8x the weight of the substrate), FeCl3​⋅6H2​O (0.3 eq), and methanol (approx. 25 mL/g).

  • Stir the mixture under reflux for 20 minutes to activate the catalyst system[1].

  • To the boiling mixture, cautiously add hydrazine hydrate (10 eq) dropwise. Reflux for an additional 4 hours.

  • Cool the mixture to room temperature and filter it through a pad of Celite to remove the carbon/iron residues. Wash the filter cake thoroughly with methanol.

  • Concentrate the filtrate in vacuo. Recrystallize the resulting residue from cold ethyl acetate to yield pure methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate[1].

Sources

Troubleshooting solubility issues with methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Welcome to the technical support guide for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1448046-09-0). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical methodologies to effectively handle this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound that influence its solubility?

Answer: Understanding the structure of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is key to predicting its solubility. The molecule, with the formula C₁₁H₁₄N₂O₂, possesses several functional groups that dictate its behavior in different solvents[1].

  • Aromatic Amino Group (-NH₂): This is a basic group. At acidic pH, it becomes protonated to form a positively charged ammonium ion (-NH₃⁺), which significantly increases its solubility in aqueous solutions[2].

  • Carbamate Group (-N-COO-CH₃): This group is an ester and is relatively non-polar. It contributes to the molecule's solubility in organic solvents. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Tetrahydroisoquinoline Core: This bicyclic structure is largely hydrophobic and contributes to the compound's overall lipophilicity, favoring solubility in organic solvents[3][4].

The molecule is amphiphilic , meaning it has both hydrophilic (the amino group) and hydrophobic (the core and methyl ester) regions[5]. This dual nature is the primary reason for its complex solubility profile. Its solubility is highly dependent on the pH of the aqueous medium[6][7].

Q2: I am trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) and it's not dissolving. Why is this happening?

Answer: This is a common and expected observation. At neutral pH, the compound exists predominantly in its zwitterionic or neutral form. The basic amino group is only partially protonated, and the overall charge of the molecule is near zero. This state, known as the isoelectric point, is typically where amino-acid-like compounds exhibit their minimum aqueous solubility[2][6][7]. The strong intermolecular forces between the neutral molecules, coupled with the hydrophobic nature of the core structure, lead to low solubility in polar solvents like water or neutral buffers.

To overcome this, you must alter the solvent environment to favor the charged form of the molecule, which is more readily solvated by water.

Troubleshooting Guides & Protocols

Q3: How can I improve the aqueous solubility of this compound? My experiment requires an aqueous solution.

Answer: The most effective strategy for enhancing aqueous solubility is pH adjustment . By shifting the pH away from the isoelectric point, you can ionize the molecule and dramatically increase its interaction with water[8][9][10].

  • Initial Assessment: Start by attempting to dissolve a small amount of the compound (e.g., 1 mg) in your desired volume of deionized water or a low-molarity buffer (e.g., 10 mM HEPES). You will likely observe poor solubility.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. As the pH decreases, the 7-amino group will become protonated (-NH₃⁺). You should observe the compound dissolving as the solution becomes more acidic. Most compounds with an amino group become significantly more soluble at a pH at least 2 units below their pKa.

  • Target pH: Continue adding acid until the compound is fully dissolved. A target pH of 4-5 is often a good starting point.

  • Final Adjustment (Optional): If your experimental conditions require a specific final pH, you can carefully adjust it back towards your target using a dilute base (e.g., 0.1 M NaOH). Caution: Be aware that as you approach the isoelectric point, the compound may precipitate out of solution. Perform this step slowly and observe for any signs of cloudiness.

The diagram below illustrates the relationship between pH and the protonation state of the molecule.

G cluster_pH pH Scale cluster_form Dominant Molecular Form Low_pH Low pH (e.g., < 5) Neutral_pH Neutral pH (pI) Cationic Cationic Form (Protonated -NH3+) High Aqueous Solubility Low_pH->Cationic Favors High_pH High pH (e.g., > 9) Zwitterionic Neutral / Zwitterionic Form (Primarily -NH2) Low Aqueous Solubility Neutral_pH->Zwitterionic Favors Neutral_High Neutral Form (-NH2) Potential for Hydrolysis High_pH->Neutral_High Favors

Caption: Workflow for co-solvent system development.

  • Avoid "Crashing Out": When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer while vortexing. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic co-solvent. For example, most cell lines can tolerate DMSO up to 0.5% (v/v), but this should always be validated.

  • pH of the Buffer: Using a slightly acidic buffer (e.g., pH 6.0) in your co-solvent system can further aid in keeping the compound in solution by partially protonating the amino group.

References

  • Boral, K., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.
  • Al-kassas, R., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 11(52), 32909-32921.
  • Sharma, P., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13183-13210.
  • EvitaChem. (n.d.). tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
  • ChemScene. (n.d.). 1-(6-Amino-7-(methylamino)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one.
  • Wikipedia. (2023). Tetrahydroisoquinoline.
  • de Souza, M. V. N., et al. (2018). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Molecules, 23(1), 168.
  • Das, S., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 27958–27968.
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200.
  • Fakhfakh, M. A., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Journal of the Iranian Chemical Society, 15(3), 577-593.
  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Ward, L. S. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Pharmaceutics, 15(3), 812.
  • Konno, T., et al. (2021). Solubilization of Paclitaxel by Self-Assembled Amphiphilic Phospholipid-Mimetic Polymers with Varied Hydrophobicity. Polymers, 13(16), 2793.
  • Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?.
  • Fagerlund, O. P., et al. (2019). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. ChemBioChem, 20(18), 2353-2360.
  • Guidechem. (n.d.). 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methyl ester.

Sources

Technical Support Center: Chromatographic Analysis of Methyl 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of this compound. We will delve into the causality behind common chromatographic challenges and offer systematic, field-proven protocols to overcome them.

Understanding the Analyte: Key Chromatographic Considerations

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline (THIQ). Its structure presents specific challenges and opportunities for chromatographic separation, primarily due to the presence of a basic amino group.

  • Basicity and pKa: The primary amino group on the aromatic ring makes the molecule basic. The retention and peak shape of such ionizable compounds are highly dependent on the mobile phase pH.[1][2][3] Small changes in pH near the analyte's pKa can lead to large, unpredictable shifts in retention time.[1]

  • Polarity: The presence of the amino and carbamate groups imparts a degree of polarity, which influences its retention behavior in reversed-phase systems.

  • Secondary Interactions: The basic amino group is prone to undesirable secondary interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns. This is a primary cause of peak tailing.[2][4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the method development for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in a direct question-and-answer format.

Q1: Why is my peak for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate showing significant tailing?

Answer: Peak tailing for basic compounds like this is the most common issue and is almost always caused by secondary interactions with the stationary phase.[4][6]

  • Mechanism of Tailing: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can become deprotonated and negatively charged (SiO⁻).[7] Your positively charged (protonated) analyte can then interact with these sites via a strong ion-exchange mechanism, in addition to the desired hydrophobic retention mechanism. Since these silanol interactions are strong and kinetically slow, a portion of the analyte molecules are delayed as they travel through the column, resulting in a tailed peak.[4][8]

G Analyte Analyte C18 C18 Stationary Phase Analyte->C18 Analyte_H Protonated Analyte R-NH3+ Silanol Ionized Silanol Si-O⁻ Analyte_H:f0->Silanol:f0 Peak_Ideal Label_Ideal Symmetrical Peak Peak_Tailing Label_Tailing Tailing Peak

Caption: Analyte interaction with stationary phase.

Q2: How do I eliminate peak tailing?

Answer: You have several effective strategies, which can be used in combination. The core principle is to minimize the ionic interaction between the analyte and the stationary phase.

  • Mobile Phase pH Adjustment: This is the most powerful tool. By lowering the mobile phase pH, you can address both sides of the unwanted interaction. A pH of 2.5-3.5 is an excellent starting point.[7]

    • Protonates the Analyte: The basic amine will be fully protonated (R-NH3+).

    • Suppresses Silanol Ionization: More importantly, the low pH keeps the silanol groups in their neutral, protonated state (Si-OH), preventing the ionic interaction.[5][7]

  • Use a Modern, High-Purity, End-Capped Column: Column technology has advanced significantly.

    • Choose columns marketed as "high-purity silica," which have fewer metal impurities that increase silanol acidity.[2]

    • Select a column with robust "end-capping." After the C18 groups are bonded to the silica, the manufacturer performs a second reaction to cap the remaining accessible silanol groups with a small silane (like trimethylsilane), effectively shielding them from the analyte.

  • Add a Competing Base: If adjusting pH and using a good column isn't enough, you can add a "silanol suppressor" to the mobile phase.

    • Triethylamine (TEA): Adding a low concentration (e.g., 5-10 mM) of an amine like TEA can be effective.[5][6] The protonated TEA will preferentially interact with any negatively charged silanol sites, masking them from your analyte.[6]

    • Caution: Competing bases can shorten column lifetime and may suppress ionization in mass spectrometry detection.[5] This is often considered a "last resort" with modern columns.

Q3: What is the optimal mobile phase pH and how do I choose a buffer?

Answer: The optimal pH provides good peak shape and stable, reproducible retention times. For this basic compound, a low pH range is generally recommended for reversed-phase chromatography.

  • Recommended Starting pH: Begin your method development with a mobile phase buffered at pH 2.5 . This provides excellent peak shape by suppressing silanol interactions.[9]

  • Why Buffering is Crucial: A buffer is essential to resist small changes in pH that can dramatically alter retention time for an ionizable compound.[7][10] Unbuffered systems are not robust.

  • Buffer Selection: The choice of buffer depends on your detector.

Buffer SystemRecommended pH RangeUV Cutoff (approx.)MS CompatibilityComments
Formic Acid / Ammonium Formate 3.0 - 4.5~210 nmExcellentVolatile and ideal for LC-MS applications.
Acetic Acid / Ammonium Acetate 4.0 - 5.5~220 nmExcellentAnother excellent choice for LC-MS.[11]
Phosphoric Acid / Phosphate Salts 2.0 - 3.5~200 nmPoorExcellent buffering capacity and low UV cutoff, but non-volatile and will contaminate an MS source. Use for UV detection only.[5]

Data synthesized from common chromatography knowledge and sources.[5][11]

Q4: My retention time is drifting between injections. What is the cause?

Answer: Retention time instability for an ionizable compound is almost always related to insufficient column equilibration or poor mobile phase pH control.

  • Insufficient Equilibration: The column, especially with buffered mobile phases, requires adequate time to fully equilibrate before the first injection. If you see drift in the first few runs of a sequence, increase the equilibration time.

  • Poor pH Control: This can happen if you are not using a buffer, the buffer concentration is too low (aim for 10-25 mM), or the mobile phase pH is too close to the analyte's pKa.[1] At a pH far from the pKa, the analyte exists predominantly in one form (protonated), leading to stable retention.

Caption: Decision workflow for mobile phase optimization.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol provides a structured approach to determining the optimal pH for the analysis. This is the most critical first step in method development for this analyte.

Objective: To evaluate the effect of mobile phase pH on peak shape and retention.

Materials:

  • HPLC system with UV or MS detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)

  • Mobile Phase A3: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • Analyte Stock Solution: Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to a working concentration of ~20 µg/mL.

Procedure:

  • System Preparation: Purge the HPLC system thoroughly.

  • Run with pH ~2.7 (Mobile Phase A1):

    • Equilibrate the column with a mobile phase of 80% A1 / 20% B for at least 15 minutes.

    • Inject the working standard.

    • Run an isocratic elution at 80% A1 / 20% B. If the analyte elutes too quickly or too slowly, adjust the percentage of B to achieve a retention time between 3 and 10 minutes.

    • Record the retention time, peak asymmetry (tailing factor), and plate count.

  • Run with pH 3.5 (Mobile Phase A2):

    • Flush the system and re-equilibrate the column with 80% A2 / 20% B for 15 minutes.

    • Inject the working standard using the same organic percentage as determined in the previous step.

    • Record the retention time, peak asymmetry, and plate count.

  • Run with pH 4.5 (Mobile Phase A3):

    • Flush the system and re-equilibrate the column with 80% A3 / 20% B for 15 minutes.

    • Inject the working standard using the same organic percentage.

    • Record the retention time, peak asymmetry, and plate count.

  • Data Analysis: Compare the chromatograms from the three runs. It is highly probable that the lowest pH (2.7) will yield the sharpest, most symmetrical peak. The retention time may decrease at lower pH as the protonated amine is more polar.[7] This experiment will validate the optimal pH range for your specific column and system.

References

  • Kaliszan, R., & Wiczling, P. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-302. [Link]

  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Baranowska, I., & Barchańska, A. (2006). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 29(14), 2063-2077. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Pharma Knowledge. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharma Knowledge. [Link]

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4(3), 125-133. [Link]

  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(21), 5254-5262. [Link]

  • Zhang, F., & Dryhurst, G. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181-189. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

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Validation & Comparative

Comparative efficacy of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Efficacy of Novel Enzyme Inhibitors: Evaluating Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in the Context of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

In the landscape of modern drug discovery, particularly in the realm of immuno-oncology, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparative analysis of a novel compound, methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 has emerged as a critical therapeutic target due to its role in mediating immune suppression within the tumor microenvironment.[1][2][3]

Introduction to IDO1 and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] This enzymatic activity has profound implications for immune surveillance. Depletion of tryptophan in the local environment can arrest the proliferation of effector T-cells, which are crucial for anti-tumor immunity.[6] Concurrently, the accumulation of kynurenine and its downstream metabolites can induce the differentiation and activation of regulatory T-cells (Tregs), further contributing to an immunosuppressive milieu that allows cancer cells to evade immune destruction.[7][8][9]

Given its significant role in tumor immune escape, the development of small molecule inhibitors targeting IDO1 has been a major focus of pharmaceutical research.[1][10] Several IDO1 inhibitors have advanced into clinical trials, with notable examples including Epacadostat and Linrodostat (BMS-986205).[1][7][11] This guide will use these clinically evaluated compounds as benchmarks for assessing the potential efficacy of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The Candidate Inhibitor: Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds with diverse enzyme inhibitory activities.[12][13][14][15][16][17][18] The structural features of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, including its bicyclic core and amino substitution, suggest its potential as a competitive inhibitor for enzymes with aromatic binding pockets, such as IDO1.

Comparative Efficacy Evaluation: An In Vitro Approach

To objectively assess the inhibitory potential of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate against IDO1, a series of in vitro enzymatic and cell-based assays are proposed. The following sections detail the experimental protocols and present a hypothetical comparative dataset.

Experimental Protocol: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Phosphate Buffer (pH 6.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a reaction buffer containing phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase at their optimal concentrations.[10]

  • Compound Dilution: Create a serial dilution of the test compounds (methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, Epacadostat, and Linrodostat) in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction buffer to each well.

  • Inhibitor Addition: Add the diluted test compounds to their respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Add the recombinant IDO1 enzyme to all wells except the negative control to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.

  • Detection: The product of the IDO1 reaction, N-formylkynurenine, is then measured. This can be done directly by absorbance at 321 nm or after conversion to kynurenine.[19] Alternatively, a fluorogenic developer that reacts with N-formylkynurenine can be used for enhanced sensitivity.[20]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Buffer (L-Trp, Methylene Blue, Ascorbate, Catalase) plate_setup Add Buffer to 96-well Plate reagents->plate_setup compounds Serially Dilute Test Compounds add_inhibitor Add Diluted Compounds compounds->add_inhibitor plate_setup->add_inhibitor add_enzyme Add IDO1 Enzyme add_inhibitor->add_enzyme incubation Incubate at RT add_enzyme->incubation termination Stop Reaction (e.g., TCA) incubation->termination detection Measure Product (Absorbance/Fluorescence) termination->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Hypothetical Comparative Efficacy Data

The following table summarizes the hypothetical IC50 values obtained from the in vitro enzymatic assay for methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in comparison to the known IDO1 inhibitors, Epacadostat and Linrodostat.

CompoundTargetIn Vitro Enzymatic IC50 (nM)Reference
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylateIDO1150 (Hypothetical)N/A
EpacadostatIDO172[10]
Linrodostat (BMS-986205)IDO1Potent (nanomolar range)[6][21][22][23][24]

This hypothetical data suggests that methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a moderately potent inhibitor of IDO1, though less potent than the established clinical candidates.

Mechanism of Action and Signaling Pathway

IDO1 inhibitors can act through various mechanisms. Many, like Epacadostat, are competitive inhibitors that bind to the active site of the enzyme, preventing the binding of the natural substrate, L-tryptophan.[25][26] Others, such as Linrodostat, have been shown to bind to the apo-form of the enzyme, competing with the heme cofactor for binding.[22]

By inhibiting IDO1, these compounds aim to reverse the immunosuppressive effects mediated by the kynurenine pathway. The intended outcome is an increase in the local concentration of tryptophan and a decrease in the concentration of kynurenine. This shift is expected to restore T-cell proliferation and function, thereby enhancing the anti-tumor immune response.

Diagram of the IDO1-Mediated Immunosuppression Pathway and Point of Inhibition

ido1_pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell cluster_treg Regulatory T-Cell (Treg) IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes TCell_Arrest T-Cell Arrest & Anergy IDO1->TCell_Arrest Depletion of Trp leads to Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate TCell_Proliferation T-Cell Proliferation & Activation Tryptophan->TCell_Proliferation Essential for Treg_Activation Treg Activation Kynurenine->Treg_Activation Promotes Treg_Activation->TCell_Proliferation Suppresses Inhibitor Methyl 7-amino-3,4- dihydroisoquinoline- 2(1H)-carboxylate (IDO1 Inhibitor) Inhibitor->IDO1 Inhibits

Caption: IDO1 pathway and the therapeutic intervention point.

Conclusion and Future Directions

This guide has presented a framework for the comparative evaluation of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a potential inhibitor of IDO1. While the presented efficacy data is hypothetical, the experimental protocols and mechanistic insights are grounded in established scientific literature. The tetrahydroisoquinoline scaffold holds promise for the development of novel enzyme inhibitors. Further investigation, including synthesis and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this and structurally related compounds. The continued exploration of novel IDO1 inhibitors is a critical endeavor in the advancement of cancer immunotherapy.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (URL: )
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (URL: )
  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (URL: )
  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (URL: )
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (URL: )
  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. (URL: [Link])

  • Trial watch: IDO inhibitors in cancer therapy. (URL: [Link])

  • What is Epacadostat used for?
  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? (URL: [Link])

  • Epacadostat - Wikipedia. (URL: [Link])

  • Linrodostat - Wikipedia. (URL: [Link])

  • Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - Frontiers. (URL: [Link])

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - AACR Journals. (URL: [Link])

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. (URL: [Link])

  • linrodostat | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers. (URL: [Link])

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC. (URL: [Link])

  • 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed. (URL: [Link])

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021 - BPS Bioscience. (URL: [Link])

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC. (URL: [Link])

  • Pipeline Moves: Advancement prospects plunge for Bristol-Myers' oncology drug after trial termination. (URL: [Link])

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC. (URL: [Link])

  • Definition of linrodostat - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC. (URL: [Link])

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC. (URL: [Link])

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - MDPI. (URL: [Link])

  • 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors. (URL: [Link])

  • Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C. (URL: [Link])

Sources

Benchmarking Methyl 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Against Standard Precursors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, frequently utilized in the development of anticancer agents, CNS therapeutics, and epigenetic modulators (1)[1]. When synthesizing extended THIQ libraries, the 7-amino-THIQ derivative serves as a critical nucleophilic building block for C-N bond formation.

However, the presence of a secondary amine at the N2 position poses severe chemoselectivity challenges. To prevent undesired N2-functionalization during cross-coupling, the N2 position must be protected. This guide benchmarks methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (Moc-protected) against standard alternatives: the unprotected amine, the tert-butyloxycarbonyl (Boc) protected variant, and the carboxybenzyl (Cbz) protected variant.

Part 1: Structural & Physicochemical Profiling

The choice of protecting group fundamentally alters the steric profile, solubility, and downstream orthogonality of the THIQ building block. The table below summarizes the comparative data.

Precursor VariantN2-Protecting GroupSteric Bulk (Relative)Acid Stability (e.g., 20% TFA)Reductive Stability (H₂, Pd/C)Orthogonal Cleavage Conditions
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Moc (Methyl Carbamate)LowStable Stable Harsh Base (Ba(OH)₂) or Lewis Acid (TMSI)
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Boc (tert-Butyl Carbamate)HighCleavedStable Strong Acid (TFA, HCl)
Benzyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Cbz (Benzyl Carbamate)HighStable CleavedHydrogenolysis (H₂, Pd/C)
7-Amino-1,2,3,4-tetrahydroisoquinoline None (Unprotected)MinimalN/A (Protonates)N/AN/A

Part 2: Reactivity Benchmarking & Causality

As a Senior Application Scientist, selecting the right precursor is not just about protection; it is about optimizing the catalytic cycle and atom economy.

The Chemoselectivity Problem: Attempting a Buchwald-Hartwig amination on the unprotected 7-amino-THIQ results in intractable mixtures. The secondary amine at N2 aggressively competes with the primary aniline at C7 for the palladium oxidative addition complex, leading to bis-arylation and N2-arylation.

Why Moc Outperforms Boc and Cbz in Sterically Demanding Couplings: While Boc and Cbz solve the chemoselectivity issue by delocalizing the N2 lone pair into the carbamate carbonyl (2)[2], they introduce significant steric bulk. In sterically demanding cross-couplings, the large tert-butyl or benzyl moieties can adopt conformations that partially shield the C7 position or reduce the overall solubility of the intermediate in non-polar coupling solvents like toluene.

The methyl carbamate (Moc) group strikes an optimal balance. It effectively pacifies the nucleophilicity of the N2 nitrogen while maintaining a minimal steric footprint. This prevents interference with the C7 reactive site, resulting in higher yields and shorter reaction times in palladium-catalyzed aminations. Furthermore, because the Moc group is highly atom-economical and stable, it is frequently retained in the final Active Pharmaceutical Ingredient (API) to modulate basicity and improve metabolic stability.

Part 3: Experimental Protocols & Self-Validating Systems

Protocol 1: Buchwald-Hartwig Amination of Moc-Protected THIQ

This protocol details the C-N cross-coupling of the Moc-protected THIQ with an aryl bromide (3)[3].

Reagents:

  • Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk tube with the Moc-THIQ, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon (3x) to ensure a strictly inert atmosphere.

  • Add degassed 1,4-dioxane via syringe. Seal the tube and heat to 100 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Causality & Validation Check: Causality: Pd₂(dba)₃ and Xantphos are selected because bidentate ligands with large bite angles strongly favor C-N reductive elimination over competing β-hydride elimination. Cs₂CO₃ is preferred over stronger bases (like NaOtBu) to prevent premature cleavage of the methyl carbamate (4)[4]. Self-Validation: Monitor the reaction via LC-MS. The mass of the product should reflect the addition of the aryl group minus HBr. If unreacted aryl bromide is present alongside intact Moc-THIQ, it indicates oxidative addition occurred but reductive elimination failed, prompting a switch to a bulkier ligand like BrettPhos.

Protocol 2: Acidic Stability Assay (Orthogonality Test)

This assay validates the stability of the Moc group compared to the Boc group under standard peptide-coupling deprotection conditions.

Step-by-Step Methodology:

  • Prepare two parallel vials: Vial A containing Moc-THIQ (0.5 mmol) and Vial B containing Boc-THIQ (0.5 mmol).

  • Dissolve both in 4.0 mL of Dichloromethane (DCM).

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to each vial (Yielding 20% v/v TFA).

  • Stir at 25 °C for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and analyze the organic layers via LC-MS.

Causality & Validation Check: Causality: The Boc group relies on the stability of the tert-butyl cation for its acid-catalyzed cleavage mechanism. The Moc group cannot form a stable methyl cation, rendering it completely stable to TFA. Self-Validation: Complete consumption of the Boc-THIQ in Vial B (confirmed via LC-MS showing the free N2-amine) alongside 100% recovery of the intact Moc-THIQ in Vial A validates the orthogonal stability of the methyl carbamate.

Part 4: Visualizing the Synthetic Workflow

The following diagram illustrates the orthogonal deprotection pathways, highlighting why Moc is often preferred when downstream acidic or reductive conditions are required.

OrthogonalProtection Start 7-Amino-THIQ Scaffold Moc Moc-Protected THIQ Start->Moc Methyl Chloroformate Boc Boc-Protected THIQ Start->Boc Boc2O Cbz Cbz-Protected THIQ Start->Cbz Cbz-Cl Acid1 TFA / DCM Moc->Acid1 Red1 H2, Pd/C Moc->Red1 Base1 Strong Base / TMSI Moc->Base1 Acid2 TFA / DCM Boc->Acid2 Red2 H2, Pd/C Boc->Red2 Acid3 TFA / DCM Cbz->Acid3 Red3 H2, Pd/C Cbz->Red3 Moc_S1 Stable Acid1->Moc_S1 Boc_C Cleaved Acid2->Boc_C Cbz_S Stable Acid3->Cbz_S Moc_S2 Stable Red1->Moc_S2 Boc_S Stable Red2->Boc_S Cbz_C Cleaved Red3->Cbz_C Moc_C Cleaved Base1->Moc_C

Orthogonal deprotection pathways of Moc, Boc, and Cbz-protected 7-amino-THIQ derivatives.

References

  • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ)
  • Title: Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines Source: Benchchem URL
  • Title: Protecting Groups in Organic Synthesis Source: ChemTalk URL
  • Title: Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst Source: Australian Journal of Chemistry / ConnectSci URL

Sources

A Comparative Guide to the Synthesis of Methyl 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key building block in the development of novel therapeutics, particularly in the fields of neuroscience and oncology. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, with a focus on reproducibility, efficiency, and practical considerations for the laboratory setting. The protocols described herein are a synthesis of established chemical transformations, and this guide aims to provide a comprehensive and critical evaluation to aid researchers in their synthetic strategy.

Introduction to the Target Molecule

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate possesses a versatile structure with three key functional groups: a secondary amine within the THIQ core, a carbamate protecting group at the 2-position, and an amino group at the 7-position of the aromatic ring. The carbamate group serves to modulate the reactivity of the nitrogen atom, while the 7-amino group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug design. The reliable and reproducible synthesis of this intermediate is paramount for the timely advancement of medicinal chemistry programs.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic strategies for the construction of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are presented and evaluated. The key difference lies in the timing of the introduction of the 7-amino group:

  • Route 1: Late-Stage Nitration and Reduction. This approach involves the initial synthesis of the N-protected THIQ core, followed by nitration of the aromatic ring and subsequent reduction of the nitro group to the desired amine.

  • Route 2: Early-Stage Nitration and Late-Stage Cyclization. In this alternative strategy, the aromatic ring of a phenethylamine precursor is nitrated prior to the formation of the THIQ ring.

This guide will dissect each route, providing detailed experimental protocols, an analysis of the chemical principles at play, and a critical evaluation of their respective strengths and weaknesses.

Route 1: Late-Stage Aromatic Functionalization

This synthetic pathway prioritizes the early construction of the core heterocyclic structure, followed by functionalization of the aromatic ring. This is a common and often reliable strategy in organic synthesis.

Experimental Protocol: Route 1

Step 1a: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ)

The synthesis of the parent THIQ ring can be accomplished via the well-established Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed cyclization.

  • Reactants: β-Phenylethylamine, Paraformaldehyde

  • Reagents: Hydrochloric acid

  • Procedure: To a solution of β-phenylethylamine in water, concentrated hydrochloric acid is added, followed by paraformaldehyde. The mixture is heated to reflux for 2 hours. After cooling, the reaction is basified with a concentrated sodium hydroxide solution and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1,2,3,4-tetrahydroisoquinoline.

Step 1b: N-Methoxycarbonylation of 1,2,3,4-Tetrahydroisoquinoline

The introduction of the methyl carbamate protecting group is a straightforward acylation reaction.

  • Reactants: 1,2,3,4-Tetrahydroisoquinoline

  • Reagents: Methyl chloroformate, a suitable base (e.g., triethylamine or aqueous sodium carbonate)

  • Procedure: 1,2,3,4-Tetrahydroisoquinoline is dissolved in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dichloromethane and water). The solution is cooled in an ice bath, and the base is added, followed by the dropwise addition of methyl chloroformate. The reaction is stirred at room temperature until completion (monitored by TLC). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 1c: Nitration of Methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

Electrophilic aromatic substitution is employed to introduce the nitro group at the 7-position. The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions.

  • Reactants: Methyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Reagents: A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate)

  • Procedure: The N-protected THIQ is dissolved in concentrated sulfuric acid and cooled to 0°C. A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction is stirred at this temperature for a short period and then poured onto ice. The precipitated product, a mixture of 7-nitro and 6-nitro isomers, is collected by filtration. Purification by column chromatography is typically required to isolate the desired methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 1d: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding amine. Several methods are available for this transformation.

  • Reactants: Methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Reagents: A reducing agent (e.g., catalytic hydrogenation with Pd/C, tin(II) chloride, or iron in acidic media)

  • Procedure (Catalytic Hydrogenation): The nitro-substituted THIQ is dissolved in a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Workflow Diagram: Route 1

Route 1: Late-Stage Aromatic Functionalization A β-Phenylethylamine B 1,2,3,4-Tetrahydroisoquinoline A->B Pictet-Spengler (Paraformaldehyde, HCl) C Methyl 3,4-dihydroisoquinoline- 2(1H)-carboxylate B->C N-Methoxycarbonylation (Methyl Chloroformate, Base) D Methyl 7-nitro-3,4-dihydroisoquinoline- 2(1H)-carboxylate C->D Nitration (HNO3, H2SO4) E Methyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate D->E Reduction (H2, Pd/C)

Caption: Synthetic workflow for Route 1.

Analysis and Reproducibility of Route 1

Expertise & Experience: This route is conceptually straightforward and relies on well-established, name-brand reactions. The Pictet-Spengler reaction is a robust method for constructing the THIQ core.[1] The N-protection and nitro group reduction steps are generally high-yielding and reproducible.

Trustworthiness: The primary challenge in this route lies in the regioselectivity of the nitration step. The electron-donating nature of the alkyl portion of the THIQ ring and the electron-withdrawing effect of the N-carbamate group can lead to a mixture of 6- and 7-nitro isomers, with the 7-nitro isomer often being the major product. The separation of these isomers can be challenging and may require careful chromatography, potentially lowering the overall isolated yield of the desired product. The reproducibility of the isomeric ratio can be sensitive to subtle changes in reaction conditions, such as temperature and the rate of addition of the nitrating agent.

Authoritative Grounding & Comprehensive References: The nitration of N-acyl tetrahydroisoquinolines has been reported in the literature, often yielding a mixture of isomers.[2] The choice of nitrating agent and reaction conditions can influence the regioselectivity. For instance, using nitronium tetrafluoroborate in a non-acidic solvent might offer a different isomeric profile compared to the classical mixed acid conditions.

Route 2: Early-Stage Aromatic Functionalization

This approach introduces the key aromatic substituent at an earlier stage, which can offer advantages in terms of regioselectivity and purification.

Experimental Protocol: Route 2

Step 2a: Nitration of β-Phenylethylamine

The starting material is nitrated prior to the formation of the heterocyclic ring.

  • Reactants: β-Phenylethylamine

  • Reagents: Nitrating agent (e.g., nitric acid in sulfuric acid)

  • Procedure: β-Phenylethylamine is carefully added to a cold solution of concentrated sulfuric acid. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. The reaction mixture is stirred and then poured onto ice. The resulting mixture of nitro-phenylethylamine isomers is then separated, often through fractional crystallization or chromatography, to isolate the desired 4-nitro-β-phenylethylamine.

Step 2b: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The Pictet-Spengler reaction is performed on the pre-functionalized starting material.

  • Reactants: 4-Nitro-β-phenylethylamine, Paraformaldehyde

  • Reagents: Hydrochloric acid or another suitable acid catalyst

  • Procedure: Following a similar procedure to Step 1a, 4-nitro-β-phenylethylamine is reacted with paraformaldehyde in the presence of an acid catalyst to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline. The presence of the electron-withdrawing nitro group can make the cyclization step more challenging, potentially requiring harsher conditions or longer reaction times compared to the unsubstituted analogue.

Step 2c: N-Methoxycarbonylation of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The N-protection is carried out on the nitro-substituted THIQ.

  • Reactants: 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • Reagents: Methyl chloroformate, Base

  • Procedure: Similar to Step 1b, the nitro-THIQ is reacted with methyl chloroformate in the presence of a base to afford methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 2d: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the amine.

  • Reactants: Methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Reagents: Reducing agent (e.g., H2, Pd/C)

  • Procedure: As in Step 1d, the nitro compound is reduced to the corresponding amine via catalytic hydrogenation or other standard reduction methods.

Workflow Diagram: Route 2

Route 2: Early-Stage Aromatic Functionalization A β-Phenylethylamine B 4-Nitro-β-phenylethylamine A->B Nitration (HNO3, H2SO4) C 7-Nitro-1,2,3,4- tetrahydroisoquinoline B->C Pictet-Spengler (Paraformaldehyde, HCl) D Methyl 7-nitro-3,4-dihydroisoquinoline- 2(1H)-carboxylate C->D N-Methoxycarbonylation (Methyl Chloroformate, Base) E Methyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate D->E Reduction (H2, Pd/C)

Sources

Cross-Validation of In Vitro Assays Using 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Objective Comparison of In Vitro Assay Platforms for Fragment-Based Lead Discovery (FBLD)

Executive Summary: The Role of the Dihydroisoquinoline Scaffold

In Fragment-Based Lead Discovery (FBLD), the selection of an appropriate chemical scaffold dictates the trajectory of the entire drug development program. Derivatives of 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (including both methyl and tert-butyl esters) have emerged as highly privileged building blocks. The carbamate moiety provides a tunable, lipophilic interface ideal for occupying hydrophobic pockets, while the 7-amino group serves as a versatile vector for synthetic expansion .

However, validating the binding and functional efficacy of these low-molecular-weight fragments requires highly sensitive, orthogonal in vitro assays. This guide objectively compares the performance of different assay platforms used to cross-validate this specific scaffold across two highly distinct therapeutic targets: Liver X Receptor β (LXRβ) (a nuclear receptor) and Wee1 (a cell-cycle regulatory kinase) .

Platform Comparison: Biophysical vs. Biochemical Assays

To establish a self-validating data package, researchers cannot rely on a single assay modality. Below is an objective comparison of the primary in vitro platforms used to evaluate the 7-amino-3,4-dihydroisoquinoline scaffold.

Table 1: Objective Comparison of In Vitro Assay Platforms
Assay PlatformTarget ClassReadout MechanismSensitivityKey AdvantageLimitation
Fluorescence Polarization (FP) LXRβ (Nuclear Receptors)Fluorophore tumbling rate (mP)Moderate (μM to nM)Ideal for dynamic, hydrophobic Ligand Binding Domains (LBDs).Susceptible to auto-fluorescent compound interference.
HTRF Kinase Assay Wee1 (Kinases)Time-Resolved FRET (Ratio 665/620 nm)High (pM to nM)Ratiometric readout eliminates short-lived background fluorescence.Requires expensive Europium/XL665-labeled antibodies.
Co-Activator Recruitment LXRβ (Nuclear Receptors)Protein-Protein Interaction (TR-FRET)ModerateConfirms functional conformational change, not just binding.Cannot distinguish between allosteric and orthosteric binders.
In-Cell Western (ICW) Wee1 (Cellular)Intracellular target phosphorylationLow (Cellular IC50)Validates cell permeability and direct target engagement.Lower throughput; requires optimized fixation protocols.

Validating Nuclear Receptor Modulation (LXRβ)

The Ligand Binding Domain (LBD) of LXRβ is notoriously dynamic and hydrophobic, causing standard biochemical assays to yield high false-positive rates. To validate the binding of methyl/tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (identified as Fragment F3), a Fluorescence Polarization (FP) Competition Assay is the superior choice .

Causality & Assay Logic

FP relies on the rotational correlation time of molecules. A small fluorescent tracer (based on hyodeoxycholic acid) tumbles rapidly in solution, yielding low polarization. When bound to the massive LXRβ-LBD, tumbling slows, and polarization spikes. If the dihydroisoquinoline fragment successfully competes for the binding pocket, the tracer is displaced, and polarization drops. This creates a self-validating system : a decrease in signal directly correlates to competitive orthosteric binding, effectively filtering out non-specific aggregators.

Step-by-Step Protocol: FP Competition Assay
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Causality: Tween-20 is critical to prevent the lipophilic dihydroisoquinoline carboxylate esters from non-specifically adhering to the microplate walls.

  • Complex Formation: Incubate 50 nM LXRβ-LBD with 10 nM hyodeoxycholic acid-based fluorescent tracer for 30 minutes at room temperature to reach equilibrium.

  • Compound Addition: Dispense serial dilutions of the fragment (from 1 mM down to 100 nM) into a black 384-well microplate.

  • Incubation & Readout: Incubate for 1 hour. Measure parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 535 nm).

  • Data Processing: Calculate millipolarization (mP) values. Plot mP against log[Fragment] to derive the Kd​ .

Validating Kinase Inhibition (Wee1)

When the 7-amino-3,4-dihydroisoquinoline scaffold is elaborated into a full Wee1 kinase inhibitor (e.g., Compound 12h or 29e), the validation requirements shift from detecting weak fragment binding to quantifying sub-nanomolar enzymatic inhibition . Here, the Homogeneous Time-Resolved Fluorescence (HTRF) assay outperforms standard luminescence assays.

Causality & Assay Logic

HTRF utilizes a Europium cryptate donor and an XL665 acceptor. By introducing a time delay before measuring fluorescence, short-lived background auto-fluorescence (common with complex aromatic inhibitors) decays completely. Furthermore, the ratiometric readout (665 nm / 620 nm) inherently corrects for inner-filter effects and minor well-to-well volume variations. This ensures that the observed IC50​ values are true representations of Wee1 kinase inhibition rather than optical artifacts.

Step-by-Step Protocol: HTRF Kinase Assay
  • Reagent Preparation: Prepare 2X ATP/Substrate solution and 2X Wee1 Kinase/Metal solution in standard kinase buffer.

  • Acoustic Dispensing: Transfer 50 nL of the synthesized inhibitor into a 384-well assay plate using an Echo 655 acoustic dispenser. Causality: Acoustic dispensing avoids the carryover and surface-tension issues associated with pinning lipophilic compounds.

  • Pre-Incubation: Add 2.5 μL of the Kinase/Metal solution and centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 10 minutes. Causality: Centrifugation eliminates micro-bubbles that severely distort the TR-FRET optical readout. Pre-incubation allows the inhibitor to achieve binding equilibrium with Wee1 before ATP competition begins.

  • Reaction Initiation: Add 2.5 μL of the ATP/Substrate solution. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding HTRF detection reagents (Eu-cryptate labeled anti-phospho antibody). Read the TR-FRET signal (Ex: 337 nm, Em: 620 nm and 665 nm) and calculate the 665/620 ratio to determine the IC50​ .

Experimental Data & Alternative Comparison

How does the 7-amino-3,4-dihydroisoquinoline scaffold perform against clinical alternatives? Table 2 summarizes the experimental cross-validation data.

Table 2: Experimental Performance of Scaffold Derivatives vs. Alternatives
Compound / DerivativeTargetValidation AssayPotency / AffinitySelectivity & Performance Profile
Fragment F3 (Scaffold Base)LXRβFP Competition Kd​≈45μM Successfully occupies the dynamic hydrophobic LBD; serves as a highly efficient starting point for LXRβ modulators.
Compound 12h (Scaffold-Derived)Wee1HTRF Assay IC50​<10nM Exceptional kinase selectivity. Outperforms earlier generations by avoiding off-target PLK1/EGFR2 inhibition.
AZD1775 (Clinical Alternative)Wee1HTRF Assay IC50​<10nM First-in-class, but suffers from poor kinase selectivity, leading to dose-limiting toxicity in clinical trials.

Data supported by Zhu et al. (2019) and Tu et al. (2024).

Visualizing the Validation Workflows

To synthesize the methodologies described above, the following diagrams map the logical progression of FBLD cross-validation and the mechanistic pathway of the resulting inhibitors.

FBLD_Workflow cluster_0 Target 1: LXRβ (Nuclear Receptor) cluster_1 Target 2: Wee1 (Kinase) Start 7-amino-3,4-dihydroisoquinoline Scaffold Library FP Primary Screen Fluorescence Polarization (FP) Start->FP HTRF Primary Screen HTRF Kinase Assay Start->HTRF CoAct Orthogonal Validation Co-Activator Recruitment FP->CoAct Xray Structural Validation X-ray Crystallography CoAct->Xray ICW Cellular Validation In-Cell Western (p-CDK1) HTRF->ICW InVivo In Vivo Efficacy Tumor Xenograft Models ICW->InVivo

Logical workflow for cross-validating the 7-amino-3,4-dihydroisoquinoline scaffold across targets.

Wee1_Pathway DNA_Damage DNA Damage Wee1 Wee1 Kinase (Active) DNA_Damage->Wee1 Activates CDK1_Inact CDK1 (Phosphorylated / Inactive) Wee1->CDK1_Inact Phosphorylates (Tyr15) CDK1_Act CDK1 (Dephosphorylated / Active) Wee1->CDK1_Act Inhibition prevents phosphorylation Cell_Arrest G2/M Cell Cycle Arrest (Tumor Survival) CDK1_Inact->Cell_Arrest Induces Inhibitor Scaffold-Derived Inhibitor Inhibitor->Wee1 Blocks Apoptosis Mitotic Catastrophe & Apoptosis CDK1_Act->Apoptosis Drives

Wee1 signaling pathway demonstrating how scaffold-derived inhibitors prevent CDK1 phosphorylation.

References

  • Zhu, H., et al. (2019). "Identify liver X receptor β modulator building blocks by developing a fluorescence polarization-based competition assay." European Journal of Medicinal Chemistry. [Link]

  • Tu, Z., et al. (2024). "Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy." Journal of Medicinal Chemistry.[Link]

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

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